Ramipril Isopropyl-d3 Ester
Description
Significance of Stable Isotope Labeling in Modern Analytical Chemistry and Pharmaceutical Research
Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes, such as replacing hydrogen (H) with deuterium (B1214612) (D or ²H), carbon-12 (¹²C) with carbon-13 (¹³C), or nitrogen-14 (¹⁴N) with nitrogen-15 (B135050) (¹⁵N). wikipedia.orgsymeres.com This process creates compounds that are chemically almost identical to their non-labeled counterparts but have a different mass. nih.gov This subtle change in mass is detectable by advanced analytical instruments, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, making stable isotope-labeled compounds invaluable tools in scientific research. wikipedia.orgnih.gov
In analytical chemistry and pharmaceutical research, the significance of stable isotope labeling is multifaceted. One of its most critical applications is in quantitative analysis using a technique called isotope dilution mass spectrometry. clearsynth.commusechem.com In this method, a known quantity of a stable isotope-labeled version of the analyte, known as an internal standard, is added to a sample. scioninstruments.com Because the labeled standard behaves almost identically to the unlabeled analyte during sample preparation, chromatography, and ionization in the mass spectrometer, it can effectively correct for sample loss and variations in instrument response. scioninstruments.comcerilliant.com This dramatically improves the precision, accuracy, and reliability of quantitative measurements, which is crucial for determining the concentration of a drug or its metabolites in complex biological matrices like blood or urine. clearsynth.comtexilajournal.com
Furthermore, stable isotope labeling is fundamental to pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. simsonpharma.commoravek.com By using labeled compounds, researchers can trace the metabolic fate of a drug, identify its metabolites, and understand its lifecycle within a biological system. nih.govsimsonpharma.comiris-biotech.de This information is vital for assessing the efficacy and safety of new drug candidates. simsonpharma.com Unlike radioisotope labeling, stable isotopes are not radioactive, which makes them safe for use in human clinical studies. nih.goviris-biotech.demedchemexpress.com The applications extend across numerous scientific fields, including proteomics, metabolomics, and environmental analysis, where they help in biomarker discovery, pollution tracking, and understanding metabolic pathways. symeres.commusechem.commoravek.com
Table 1: Key Applications of Stable Isotope Labeling in Pharmaceutical Sciences This table is interactive and can be sorted by clicking on the headers.
| Application Area | Description | Key Benefits |
|---|---|---|
| Quantitative Bioanalysis | Use as internal standards in mass spectrometry to accurately measure drug and metabolite concentrations in biological fluids. | High precision and accuracy; corrects for matrix effects and sample loss. clearsynth.comscioninstruments.comtexilajournal.com |
| Pharmacokinetics (ADME) | Tracing the absorption, distribution, metabolism, and excretion of a drug within an organism. | Detailed understanding of a drug's metabolic fate; crucial for safety and efficacy assessment. simsonpharma.commoravek.comiris-biotech.de |
| Metabolite Identification | Identifying the products formed from a drug after it has been processed by the body. | Helps in understanding the complete lifecycle of a drug and identifying potentially active or toxic metabolites. nih.govmusechem.commedchemexpress.com |
| Drug Discovery | Optimizing the pharmacokinetic properties and safety profiles of new drug candidates. | Can lead to the development of safer and more effective medicines. simsonpharma.commedchemexpress.com |
| Clinical Trials | Used in human studies to monitor drug metabolism and response without the risks associated with radioactivity. | Safe for human use; enables precise measurement in clinical settings. nih.goviris-biotech.de |
Overview of Angiotensin-Converting Enzyme Inhibitors (ACEIs) and Their Analytical Challenges in Research
Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs primarily used to treat hypertension (high blood pressure) and congestive heart failure. semanticscholar.orgmdpi.com They work by inhibiting the ACE enzyme, which is a key component of the renin-angiotensin-aldosterone system that regulates blood pressure. nih.gov By blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, ACE inhibitors help to relax blood vessels and lower blood pressure. nih.govresearchgate.net Ramipril (B1678797) is a prominent member of this class. mdpi.comresearchgate.net
The analysis of ACE inhibitors in pharmaceutical formulations and biological fluids presents several analytical challenges. tandfonline.com The complexity of biological matrices such as plasma and urine requires robust and specific analytical methods to accurately quantify the drug and its metabolites. texilajournal.comresearchgate.net High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed for this purpose. sciencepublishinggroup.comresearchgate.netinnovareacademics.intandfonline.com
Key analytical challenges include:
Sample Preparation and Matrix Effects : Isolating the target analytes from the complex biological matrix is a critical step. researchgate.net Techniques like liquid-liquid extraction, solid-phase extraction, and protein precipitation are used, but variability can be introduced. researchgate.net Furthermore, other components in the sample can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect, which can lead to inaccurate quantification. clearsynth.comscioninstruments.com
Analyte Stability : Some ACE inhibitors and their metabolites are unstable. For instance, ester-containing prodrugs like ramipril can undergo hydrolysis. Glucuronide metabolites, a common product of drug metabolism, can be particularly labile and may convert back to the parent drug during sample storage or analysis, leading to an overestimation of the drug's concentration. researchgate.net
Presence of Impurities : The synthesis of ACE inhibitors can result in various impurities that need to be identified and controlled. medpharmres.com Analytical methods must be able to separate and quantify these related substances to ensure the quality and safety of the pharmaceutical product.
Method Sensitivity and Specificity : For bioequivalence and pharmacokinetic studies, methods must be sensitive enough to detect low concentrations of the drug and its active metabolites (e.g., ramipril and its active form, ramiprilat) and specific enough to distinguish between them and other endogenous or exogenous compounds. researchgate.netnih.gov
Rationale for Research on Ramipril Isopropyl-d3 Ester as a Deuterated Analog and Reference Standard
To overcome the analytical challenges associated with quantifying ACE inhibitors and their related substances, stable isotope-labeled internal standards are essential. This compound is the deuterated analog of Ramipril Isopropyl Ester, a known impurity of the drug Ramipril. pharmaffiliates.comcymitquimica.comsynzeal.com Its primary role in research is to serve as a high-purity reference standard, specifically an internal standard, for analytical testing. pharmaffiliates.compharmaffiliates.comcaymanchem.com
The rationale for its use is grounded in the principles of isotope dilution mass spectrometry. clearsynth.com By introducing three deuterium atoms, this compound has a molecular weight that is three units higher than its non-labeled counterpart, Ramipril Isopropyl Ester. pharmaffiliates.com This mass difference allows a mass spectrometer to differentiate between the analyte (the impurity) and the internal standard, even though they exhibit nearly identical chemical and physical properties during extraction and chromatographic separation. scioninstruments.com
Using this compound as an internal standard allows analytical chemists to:
Achieve Accurate Quantification : It compensates for variations in sample handling and instrument performance, leading to highly accurate and precise measurement of the Ramipril Isopropyl Ester impurity. clearsynth.comcerilliant.comtexilajournal.com
Improve Method Robustness : The use of a stable isotope-labeled standard helps to validate the analytical method, ensuring it is reliable and reproducible for routine quality control testing of Ramipril drug products. clearsynth.comnih.gov
Mitigate Matrix Effects : Since the deuterated standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, its signal can be used to normalize the analyte's signal, effectively canceling out matrix effects. texilajournal.com
Table 2: Chemical Compound Information
| Compound Name | Role / Significance | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Ramipril | Active Pharmaceutical Ingredient (API); ACE Inhibitor | C₂₃H₃₂N₂O₅ | 416.51 sigmaaldrich.com |
| Ramiprilat (B1678798) | Active metabolite of Ramipril | C₂₁H₂₈N₂O₅ | 388.46 |
| Ramipril Isopropyl Ester | Impurity of Ramipril (also known as Ramipril Impurity B) | C₂₄H₃₄N₂O₅ | 430.55 axios-research.com |
| This compound | Deuterated internal standard for the quantification of Ramipril Isopropyl Ester | C₂₄H₃₁D₃N₂O₅ | 433.56 pharmaffiliates.compharmaffiliates.com |
Properties
Molecular Formula |
C₂₄H₃₁D₃N₂O₅ |
|---|---|
Molecular Weight |
433.56 |
Synonyms |
(2S,3aS,6aS)-Hexahydro-1-[(2S)-2-[[(1S)-1-[(1-methylethoxy)carbonyl]-3-phenylpropyl]amino]-1-oxopropyl-d3]cyclopenta[b]pyrrole-2(2H)-carboxylic Acid; _x000B_(2S,3aS,6aS)-Octahydro-1-[(2S)-2-[[(1S)-1-[(1-methylethoxy)carbonyl]-3-_x000B_phenylpropyl]amino]-1-oxo |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Ramipril Isopropyl D3 Ester
Advanced Synthetic Routes for Ramipril (B1678797) Esters
The synthesis of ramipril and its esters is a well-established process in medicinal chemistry, typically involving the coupling of two key chiral intermediates. google.comgoogle.com Advanced synthetic routes focus on efficiency, cost-effectiveness, and stereochemical control. The core strategy involves the formation of an amide bond between (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid and N-(1-(S)-alkoxycarbonyl-3-phenylpropyl)-L-alanine. google.comepo.org
The general synthesis can be summarized in the following key stages:
Preparation of Intermediates : The synthesis begins with the preparation of the two main building blocks. One is the bicyclic amino acid ester, benzyl (B1604629) (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate, often prepared as a hydrochloride salt. epo.orgresearchgate.net The second is the N-acylated alanine (B10760859) derivative, such as ethyl (2S)-[(4S)-methyl-2,5-dioxo-1,3-oxazolidin-3-yl]-4-phenylbutanoate. epo.org
Coupling Reaction : The two intermediates are coupled using standard peptide chemistry methods. google.com This reaction forms the core structure of the ramipril ester. The choice of solvent and coupling agent is crucial to ensure high yield and prevent side reactions.
Deprotection and Esterification : The resulting coupled product, often a benzyl ester, undergoes deprotection via hydrogenolysis using a catalyst like Palladium on carbon (Pd/C) to yield the free carboxylic acid (ramipril). epo.orggoogle.com For the synthesis of specific esters like the isopropyl ester, a final esterification step is performed on the ramipril free acid.
One established route involves reacting the racemic benzyl ester of 2-aza-bicyclo-[3.3.0]-octane-3-carboxylic acid with a chiral acid to resolve the desired (S,S,S)-enantiomer, which is then coupled with the side chain. researchgate.netresearchgate.net This ensures the correct stereochemistry in the final product. The final esterification to produce the isopropyl ester is typically achieved by reacting ramipril with isopropanol (B130326) under acidic conditions. To produce the deuterated analogue, this final step is modified.
Targeted Deuterium (B1214612) Labeling Techniques at the Isopropyl Moiety
Incorporating deuterium into a specific molecular position requires a targeted strategy to ensure high isotopic enrichment and positional specificity. researchgate.net For Ramipril Isopropyl-d3 Ester, the labeling is confined to the isopropyl group. The most direct and efficient method is to introduce the deuterium label via a deuterated reagent during the synthesis rather than attempting a late-stage hydrogen-deuterium exchange on the final molecule, which can lack specificity. x-chemrx.com
The primary chemical approach for synthesizing this compound involves the use of a deuterated isopropyl alcohol in the final esterification step. This method ensures that the deuterium atoms are located exclusively on the isopropyl moiety.
Esterification with Deuterated Isopropanol : The most straightforward method is the acid-catalyzed esterification of ramipril (the free diacid) with a deuterated isopropanol. Using commercially available isopropanol-d7 (B122902) or isopropanol-d8 (where all hydrogens on the isopropyl group are replaced with deuterium) as the reagent and solvent in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) directly yields the desired labeled ester. This approach is highly specific and avoids isotopic scrambling.
Alternative, though less common for this specific purpose, methods for deuterium incorporation include:
Hydrogen Isotope Exchange (HIE) : Late-stage HIE reactions can introduce deuterium by exchanging C-H bonds for C-D bonds. acs.orgx-chemrx.com This is often accomplished using a catalyst (e.g., Iridium, Ruthenium, or Palladium) and a deuterium source like heavy water (D₂O). nih.govmusechem.com However, this method is less suitable for targeted labeling of an unactivated alkyl group like an isopropyl ester, as it can lead to non-specific labeling at various positions on the ramipril molecule. acs.org
The table below summarizes these chemical labeling approaches.
| Method | Deuterium Source | Description | Key Considerations |
| Direct Esterification | Deuterated Isopropanol (e.g., Isopropanol-d7) | Acid-catalyzed reaction between the ramipril carboxylic acid and deuterated isopropanol. | High positional specificity; high isotopic enrichment dependent on the purity of the deuterated reagent. |
| Hydrogen Isotope Exchange (HIE) | Heavy Water (D₂O) or D₂ gas | Catalytic exchange of hydrogen atoms for deuterium on the pre-formed ramipril isopropyl ester. | Low positional specificity for this target; risk of incomplete labeling and exchange at other sites. |
| Reductive Deuteration | Deuterated reducing agents (e.g., NaBD₄) | Not directly applicable for ester synthesis but used for labeling other functional groups. researchgate.net | Irrelevant for this specific ester synthesis but a common general labeling technique. |
Achieving high deuterium enrichment and absolute positional specificity is paramount for the utility of the labeled compound as an internal standard.
Positional Specificity : The use of deuterated isopropanol in the esterification step guarantees that the deuterium label is introduced only at the isopropyl moiety. This circumvents the regioselectivity issues associated with HIE methods. x-chemrx.com The reaction mechanism does not provide a pathway for the deuterium to migrate to the ramipril backbone.
Deuterium Enrichment : The level of deuterium enrichment in the final product is directly correlated with the isotopic purity of the deuterated reagent used. rsc.org Commercially available deuterated isopropanols often have isotopic enrichment levels exceeding 98-99 atom % D. To maximize enrichment in the final product, it is crucial to use a high-purity deuterated solvent and minimize exposure to atmospheric moisture or other sources of protic hydrogen during the reaction. Driving the esterification reaction to completion ensures that the majority of the product incorporates the deuterated moiety.
The following table outlines key optimization parameters.
| Parameter | Method | Expected Outcome |
| Choice of Reagent | Use of high-purity Isopropanol-d7 (>99% D). | Ensures maximum possible isotopic enrichment in the final product. |
| Reaction Conditions | Anhydrous (dry) conditions, inert atmosphere. | Prevents H/D exchange with protic impurities, maintaining high enrichment. |
| Synthetic Strategy | Introduction of the deuterated moiety in the final synthetic step. | Guarantees positional specificity to the isopropyl group. |
Purification and Isolation of this compound for Research Applications
After synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and any side products to meet the stringent purity requirements for research and analytical applications. google.com
Chromatographic Methods : Silica (B1680970) gel flash chromatography is a standard technique for the initial purification of the crude reaction mixture. google.comspectroscopyonline.com This method effectively separates the desired ester from more polar starting materials like unreacted ramipril and less polar byproducts. For achieving very high purity (>98%), High-Performance Liquid Chromatography (HPLC), particularly preparative reverse-phase HPLC, is often employed. medpharmres.com
Crystallization : If the compound is a stable solid, crystallization from a suitable solvent system can be an effective method for purification. This technique can remove minor impurities and result in a product with high chemical and diastereomeric purity. google.com
Lyophilization : For non-crystalline solids or oils, lyophilization (freeze-drying) can be used to remove residual solvents after chromatographic purification, yielding a dry, stable powder. spectroscopyonline.com
The table below summarizes common purification techniques.
| Technique | Principle | Application for this compound |
| Flash Chromatography | Separation based on polarity using a silica gel stationary phase. | Primary purification to remove major impurities and unreacted starting materials. |
| Preparative HPLC | High-resolution separation based on hydrophobicity on a reverse-phase column. | Final purification step to achieve high purity (>98%) required for an analytical standard. |
| Crystallization | Precipitation of a pure solid from a supersaturated solution. | Can be used if the final product is crystalline to enhance chemical and diastereomeric purity. |
Advanced Spectroscopic and Chromatographic Characterization for Research Purity and Structural Integrity
High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance Verification and Elemental Composition Confirmation
High-Resolution Mass Spectrometry is an indispensable tool for the characterization of isotopically labeled compounds. It provides highly accurate mass measurements, which allow for the confirmation of the elemental composition and the verification of isotopic abundance.
For Ramipril (B1678797) Isopropyl-d3 Ester, with a molecular formula of C24H31D3N2O5, the expected monoisotopic mass is 433.2655 atomic mass units. pharmaffiliates.com HRMS analysis would be expected to yield a high-resolution mass spectrum with a prominent peak corresponding to this value, confirming the successful incorporation of the three deuterium (B1214612) atoms. The high accuracy of the mass measurement, typically within a few parts per million (ppm), allows for the unambiguous determination of the elemental formula, distinguishing it from other potential isobaric compounds.
| Parameter | Expected Value for Ramipril Isopropyl-d3 Ester |
| Molecular Formula | C24H31D3N2O5 |
| Monoisotopic Mass | 433.2655 amu |
Fragmentation Pathway Elucidation of this compound via Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the precursor ion of interest (in this case, the molecular ion of this compound) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing valuable information about the molecule's connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuterium Site Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, allowing for the confirmation of the molecular structure and the precise assignment of isotopic labels.
For this compound, a suite of NMR experiments would be employed to confirm its structure and the location of the deuterium atoms. Comparison of the 1H and 13C NMR spectra of the labeled compound with those of unlabeled ramipril isopropyl ester would reveal specific changes indicative of deuteration. medpharmres.com
Deuterium NMR Spectroscopy (2H-NMR) for Quantitative Isotopic Content
Deuterium NMR (2H-NMR) spectroscopy is a direct method for observing the deuterium nuclei in a molecule. This technique is highly specific for the deuterium isotope and can be used to quantify the isotopic enrichment at each labeled site. The 2H-NMR spectrum of this compound would be expected to show a signal corresponding to the deuterium atoms on the isopropyl group, confirming the site of labeling and providing a quantitative measure of the isotopic purity.
Chromatographic Purity Assessment of this compound
Chromatographic techniques are essential for assessing the purity of chemical compounds by separating them from potential impurities. High-Performance Liquid Chromatography (HPLC) is a widely used and powerful method for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a critical tool for determining the chemical purity of this compound. A validated HPLC method would be used to separate the main compound from any process-related impurities or degradation products. mdpi.comglobalresearchonline.net
A typical HPLC method for the analysis of ramipril and its related compounds would utilize a reversed-phase column, such as a C18 column. medpharmres.comglobalresearchonline.net The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724), run in either an isocratic or gradient mode. mdpi.com Detection is commonly performed using a UV detector at a wavelength where the analyte has strong absorbance, typically around 210 nm. medpharmres.commdpi.com
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high purity level, typically exceeding 98%, is required for research-grade materials. medpharmres.com
| HPLC Method Parameters | Typical Conditions for Ramipril Analysis |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) medpharmres.comglobalresearchonline.net |
| Mobile Phase | Acetonitrile and a buffered aqueous solution mdpi.com |
| Detection | UV at ~210 nm medpharmres.commdpi.com |
| Flow Rate | ~1.0 mL/min medpharmres.comglobalresearchonline.net |
By employing this combination of advanced analytical techniques, a comprehensive characterization of this compound can be achieved, ensuring its high purity and structural integrity for use in scientific research.
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to traditional HPLC. mdpi.com This technique is particularly valuable in pharmaceutical analysis for separating complex mixtures and ensuring the purity of active ingredients and their related compounds. mdpi.com For isotopically labeled compounds like this compound, UPLC provides a robust method to verify its chemical and isotopic purity.
The primary goal in using a deuterated analog is often for it to serve as an internal standard in quantitative mass spectrometry-based assays, where co-elution with the non-labeled analyte is desirable. nih.gov However, the high resolving power of UPLC can sometimes lead to a chromatographic separation between the deuterated and non-deuterated compounds, an occurrence known as the chromatographic isotope effect. oup.com This separation potential underscores the efficiency of UPLC in distinguishing between structurally similar molecules.
A UPLC method for the analysis of this compound would be designed for maximum separation efficiency from potential impurities, including the non-deuterated Ramipril Isopropyl Ester. Based on established methods for the parent compound, Ramipril, a reverse-phase UPLC system would be highly effective. researchgate.netresearchgate.net Such a method ensures that the compound used for research purposes is of the highest purity.
Table 1: Illustrative UPLC Method Parameters for this compound Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Column | C18, sub-2 µm particle size (e.g., 50 mm x 2.1 mm) | Provides high-resolution separation of the analyte from related substances. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure good peak shape for acidic compounds. |
| Mobile Phase B | Acetonitrile | Organic solvent for eluting the compound from the reverse-phase column. |
| Gradient | Linear gradient from 5% to 95% Mobile Phase B | Allows for the efficient elution of compounds with varying polarities. |
| Flow Rate | 0.4 - 0.7 mL/min | Optimized for small particle columns to maintain high efficiency and reduce run time. researchgate.net |
| Detection | UV at 220 nm or Mass Spectrometry (MS) | UV detection for general purity assessment; MS for confirmation of identity and isotopic labeling. |
| Run Time | < 5 minutes | UPLC enables rapid analysis, significantly reducing the time per sample. researchgate.net |
This UPLC approach provides a rapid and precise assessment of the compound's purity, ensuring that it is free from significant levels of its non-deuterated analog and other synthesis-related impurities.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. It works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of its chemical bonds. udel.edu For a molecule with a complex structure like this compound, IR spectroscopy is indispensable for confirming that all the key functional components of the structure are present.
The structure of this compound contains several distinct functional groups, each with a characteristic absorption band in the IR spectrum. These include a carboxylic acid, a secondary amide, an ester, and aromatic and aliphatic C-H bonds. The presence, position, and intensity of these bands provide a molecular fingerprint, confirming the compound's structural integrity.
Key functional groups and their expected IR absorptions include:
Carboxylic Acid (O-H and C=O) : A very broad O-H stretching band is expected in the 2500-3300 cm⁻¹ region, while the carbonyl (C=O) stretch appears around 1700-1725 cm⁻¹. youtube.com
Ester (C=O and C-O) : The ester carbonyl (C=O) stretch is typically a strong, sharp peak around 1735 cm⁻¹. libretexts.orgpressbooks.pub Additionally, two characteristic C-O stretching bands are found in the 1000-1300 cm⁻¹ range. spectroscopyonline.com
Amide (N-H and C=O) : The secondary amide N-H stretch results in a single, sharp peak between 3300 and 3500 cm⁻¹. pressbooks.pub The amide carbonyl (C=O) band is typically observed near 1640-1680 cm⁻¹.
C-H Bonds : Aliphatic C-H stretching absorptions are found between 2850-3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. udel.edu
Analysis of the parent compound, Ramipril, has identified specific absorption bands that are directly applicable to its deuterated ester analog. One study reported bands at 3277 cm⁻¹ (corresponding to the N-H and O-H stretches), 2930 and 2860 cm⁻¹ for C-H stretching, and two distinct carbonyl bands at 1748 cm⁻¹ (acid and ester) and 1644 cm⁻¹ (amide). researchgate.net
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very Strong, Broad |
| Amide | N-H Stretch | 3300 - 3500 | Medium, Sharp |
| Aromatic/Aliphatic C-H | C-H Stretch | 2850 - 3100 | Strong to Medium |
| Ester Carbonyl | C=O Stretch | ~1735 - 1748 | Strong, Sharp |
| Carboxylic Acid Carbonyl | C=O Stretch | ~1700 - 1725 | Strong, Sharp |
| Amide Carbonyl | C=O Stretch | ~1640 - 1680 | Strong, Sharp |
The IR spectrum for this compound would be expected to show all these characteristic peaks, confirming the presence of the essential structural motifs. The deuteration in the isopropyl group is not expected to significantly alter the vibrational frequencies of the primary functional groups, making standard IR interpretation a reliable method for structural verification.
Analytical Method Development and Validation Utilizing Ramipril Isopropyl D3 Ester As an Internal Standard
Development of Robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantitative Analysis
The development of a dependable LC-MS/MS method for quantifying Ramipril (B1678797) involves the meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters. uran.uanih.gov These methods are designed to achieve high sensitivity, specificity, and throughput, enabling the detection of analytes at sub-nanogram levels. nih.gov The process typically begins with sample preparation, where techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are used to isolate the analytes from the biological matrix. nih.govresearchgate.net
Achieving optimal chromatographic resolution is essential to separate Ramipril from its metabolites, endogenous matrix components, and other potential interferences. researchgate.net This separation is crucial for minimizing matrix effects and ensuring accurate quantification. Researchers have employed various reversed-phase columns, with C18 and Phenyl columns being common choices. uran.uaresearchgate.net The mobile phase typically consists of an aqueous component, often containing an acid like formic acid to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). uran.uanih.gov Separation can be performed under isocratic conditions, where the mobile phase composition remains constant, or through a gradient elution, where the composition is varied during the run to enhance separation. nih.govresearchgate.net
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Kinetex C18 (2.1 mm × 30 mm, 1.7 µm) uran.ua | Enable C18 G (150 mm × 4.6 mm, 5 µm) nih.gov | X-Bridge Phenyl (150 mm × 4.6 mm, 3.5 µm) researchgate.net |
| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (73:27) uran.ua | 0.1% Formic Acid in Water : Methanol (15:85) nih.gov | 0.1% Triethylamine (pH 2.5) : Acetonitrile (30:70) researchgate.net |
| Flow Rate | 0.4 mL/min uran.ua | 0.5 mL/min nih.gov | 1.0 mL/min researchgate.net |
| Column Temperature | 45 °C uran.ua | Ambient nih.gov | Ambient researchgate.net |
| Elution Mode | Isocratic uran.ua | Isocratic nih.gov | Isocratic researchgate.net |
Mass spectrometry, particularly when operated in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity and sensitivity for quantitative analysis. nih.govjapsonline.com For Ramipril, electrospray ionization (ESI) in the positive mode is commonly used. nih.govuran.uanih.gov In this mode, the parent molecule of Ramipril is protonated to form a precursor ion, typically at a mass-to-charge ratio (m/z) of 417.2 or 417.3. uran.uanih.govtsijournals.com This precursor ion is then fragmented in the collision cell of the mass spectrometer, and a specific, stable product ion (e.g., m/z 234.1 or 234.3) is monitored for quantification. uran.uanih.govtsijournals.com The daughter ion at m/z 234 is formed by the cleavage of a CO ion and a C8H13NO2 moiety from the parent ion. uran.uaresearchgate.net The use of a deuterated internal standard like Ramipril Isopropyl-d3 Ester involves monitoring a similar, yet distinct, mass transition to ensure it does not interfere with the analyte signal while behaving identically during the analytical process.
| Parameter | Analyte/Internal Standard | Value/Setting |
|---|---|---|
| Ionization Mode | Ramipril | Positive Electrospray Ionization (ESI+) nih.govuran.ua |
| Internal Standard | Positive Electrospray Ionization (ESI+) nih.gov | |
| Precursor Ion (m/z) | Ramipril | 417.2 nih.gov, 417.3 tsijournals.com |
| Internal Standard (Enalapril) | 377.3 tsijournals.com | |
| Product Ion (m/z) | Ramipril | 234.1 nih.gov, 234.3 tsijournals.com |
| Internal Standard (Enalapril) | 234.2 tsijournals.com | |
| Ion Spray Voltage | Ramipril | 5500 V nih.gov |
| Temperature | Ramipril | 500 °C nih.gov |
| Collision Gas | Ramipril | Medium nih.gov |
Method Validation Parameters for Research Bioanalytical Assays (Excluding Human Clinical Data)
Validation of a bioanalytical method is a formal process to confirm that the analytical procedure is suitable for its intended purpose. ijpsonline.com For research assays, this involves assessing several key parameters to ensure the data generated is accurate and reproducible.
A fundamental validation parameter is the demonstration of linearity across a defined concentration range. nih.govresearchgate.net This is established by analyzing calibration standards at multiple concentration levels and demonstrating a proportional relationship between the instrument response and the concentration of the analyte. tsijournals.com Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter among a series of measurements. banglajol.info These are typically evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day). nih.govtsijournals.com For bioanalytical methods, an accuracy within ±15% (±20% at the lower limit of quantitation) and a precision of <15% RSD are generally considered acceptable. nih.gov
| Parameter | Study 1 (Ramipril) | Study 2 (Ramipril) | Study 3 (Ramipril & Ramiprilat) |
|---|---|---|---|
| Linearity Range | 2-170 ng/mL nih.gov | 0.5-80 ng/mL tsijournals.com | 1.09-108.71 ng/mL (Ramipril) 1.08-107.56 ng/mL (Ramiprilat) ijpsonline.com |
| Correlation Coefficient (r²) | >0.99 nih.gov | 0.9970 tsijournals.com | Not Specified |
| Intra-day Precision (% RSD) | <15% nih.gov | ≤7.0% tsijournals.com | 0.44-1.17% (Ramipril) 2.29-7.11% (Ramiprilat) ijpsonline.com |
| Inter-day Precision (% RSD) | <15% nih.gov | ≤10.2% tsijournals.com | 0.45-2.70% (Ramipril) 2.72-7.37% (Ramiprilat) ijpsonline.com |
| Intra-day Accuracy | Within ±15% nih.gov | 105-108% tsijournals.com | 93.67-103.82% (Ramipril) 89.09-106.61% (Ramiprilat) ijpsonline.com |
| Inter-day Accuracy | Within ±15% nih.gov | 99-106% tsijournals.com | 94.10-101.95% (Ramipril) 92.41-104.30% (Ramiprilat) ijpsonline.com |
Matrix effects occur when co-eluting, non-target components in a sample influence the ionization efficiency of the analyte, leading to either suppression or enhancement of the signal. longdom.org This phenomenon is a significant challenge in LC-MS/MS analysis as it can adversely affect accuracy and reproducibility. longdom.org The evaluation of matrix effects is a critical component of method validation. nih.gov One common approach is to compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the same analyte in a neat solution. nih.gov A stable isotope-labeled internal standard, like this compound, is the preferred tool to compensate for these effects. Because the internal standard co-elutes and has nearly identical ionization properties to the analyte, it experiences the same degree of suppression or enhancement. longdom.org By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by matrix effects can be effectively normalized. nih.gov Studies on Ramipril have shown that matrix effects can be negligible or managed effectively with an appropriate internal standard, with observed effects in the range of 96–109% (enhancement) for Ramipril and 93–94% (suppression) for Ramiprilat (B1678798). nih.gov
Application of this compound in Quantitative Research Studies
In quantitative research, particularly in pharmacokinetic studies, this compound serves as an ideal internal standard for the LC-MS/MS-based determination of Ramipril. nih.gov Its utility is rooted in its structural similarity to the parent compound, differing only by the presence of deuterium (B1214612) atoms. This isotopic labeling renders it distinguishable by the mass spectrometer without altering its chromatographic behavior or extraction recovery. nih.gov When added to a biological sample at a known concentration early in the workflow, it tracks the analyte through the entire process, from extraction to detection. nih.gov Any loss of analyte during sample preparation or any fluctuation in instrument response due to matrix effects will be mirrored by a proportional change in the internal standard's signal. longdom.org This allows for a highly accurate calculation of the analyte concentration based on the peak area ratio of the analyte to the internal standard. This approach has been successfully applied in various research settings, including the analysis of Ramipril concentrations in serum and plasma samples for forensic and pharmacokinetic purposes. nih.govnih.gov
Chemical Stability and Degradation Pathway Studies of Ramipril Isopropyl D3 Ester
Forced Degradation Profiling under Various Stress Conditions
Forced degradation studies reveal that Ramipril (B1678797) Isopropyl-d3 Ester degrades under hydrolytic (acidic, basic, and neutral), oxidative, and thermal stress. researchgate.net However, some studies indicate it remains stable under photolytic conditions involving UV and visible radiation. researchgate.net
The presence of an ester group makes Ramipril Isopropyl-d3 Ester prone to hydrolysis. researchgate.net The degradation mechanism and the resulting products are highly dependent on the pH of the environment. nih.gov
Acidic and Neutral Conditions: Under acidic (e.g., 0.1 N HCl) and neutral (water) conditions, the compound undergoes degradation. researchgate.net In acidic to neutral pH ranges (pH 3 and 5), intramolecular cyclization is a notable degradation pathway, leading to the formation of Ramipril Diketopiperazine (Impurity D). nih.gov
Basic Conditions: Alkaline conditions (e.g., 0.1 N NaOH) significantly accelerate degradation. researchgate.netnih.gov The primary degradation pathway in a basic medium is the hydrolysis of the ester linkages, resulting in the formation of the diacid metabolite, known as Ramiprilat (B1678798) (Impurity E). nih.govgoogle.comgoogle.comgoogle.com Studies have shown that in a buffer of pH 8, Ramiprilat is the major degradation product, with its formation exceeding 50% under certain stress conditions. nih.gov This pathway is considered preferential in some formulations as Ramiprilat is the active metabolite of the drug. google.comgoogle.com
This compound is susceptible to oxidative degradation. researchgate.net Stress testing using oxidizing agents like 3% hydrogen peroxide (H₂O₂) has been shown to degrade the compound. researchgate.net One study demonstrated that after 6 hours of oxidation at 80°C, a 23.4% degradation of the parent compound was observed. researchgate.net
The response to photolytic and thermal stress has been investigated to determine the compound's stability under storage and handling conditions.
Photolytic Stress: There are conflicting reports regarding the photostability of the molecule. Some forced degradation studies report that the compound is stable when exposed to UV and visible radiation. researchgate.netresearchgate.net However, other research suggests it can be susceptible to light. dntb.gov.ua These differences may arise from varying experimental conditions.
Thermal Stress: The compound is known to be thermally labile. researchgate.net Elevated temperatures accelerate the degradation process. nih.gov Solid-state stability studies confirm that temperature is a critical factor, with degradation occurring more rapidly at higher temperatures (e.g., 70°C). researchgate.netnih.gov Under dry heat conditions, intramolecular cyclization is a primary degradation pathway, leading to the formation of Ramipril Diketopiperazine. mdpi.com
Table 1: Summary of Forced Degradation Profiling
Stress Condition Observation Primary Degradation Product(s) Acidic Hydrolysis (0.1 N HCl) Degradation observed Ramipril Diketopiperazine (Impurity D) Basic Hydrolysis (0.1 N NaOH) Significant degradation Ramiprilat (Impurity E) Neutral Hydrolysis (Water) Degradation observed Ramipril Diketopiperazine, Ramiprilat Oxidation (3% H₂O₂) Degradation observed Oxidative adducts Thermal Stress (70-100°C) Significant degradation Ramipril Diketopiperazine (Impurity D) Photolytic Stress (UV/Visible Light) Stable in some studies; degradation in others Not consistently identified
Identification and Structural Elucidation of Degradation Products
The degradation of this compound primarily occurs via two main pathways: hydrolysis of the ester group to form the diacid, and intramolecular cyclization to yield a diketopiperazine derivative. spectroscopyonline.comnih.govgoogle.comThese products have been identified and characterized using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govmdpi.comspectroscopyonline.com
Ramipril Diketopiperazine, also known as Impurity D in the European Pharmacopoeia, is a major degradation product, particularly under thermal and acidic stress, as well as in the solid state. google.commdpi.comspectroscopyonline.com
Formation: This impurity is formed through an intramolecular cyclization reaction. mdpi.comspectroscopyonline.comThe reaction involves a nucleophilic attack from the N-terminal amine onto the amide carbonyl, leading to the cleavage of the peptide bond and formation of the stable six-membered diketopiperazine ring. mdpi.comThis process is particularly noted under dry air and high-temperature conditions. mdpi.com* Other Impurities: The other principal degradation product is Ramiprilat (Impurity E), the diacid form resulting from ester hydrolysis. google.comspectroscopyonline.comIt is the main degradant in basic conditions. nih.govgoogle.comgoogle.comAn additional impurity, designated as Impurity L, has been detected in some studies and is proposed to be formed from the selective oxidation of Impurity D. spectroscopyonline.com
Table 2: Major Identified Degradation Products
Impurity Name Pharmacopoeial Designation Formation Pathway Favored Conditions Ramipril Diketopiperazine Impurity D Intramolecular Cyclization Thermal, Acidic, Dry Conditions Ramiprilat Impurity E Ester Hydrolysis Basic (Alkaline) Conditions
Kinetic Evaluation of Degradation Processes
Kinetic studies are crucial for understanding the rate at which degradation occurs, which helps in predicting the shelf life of the compound. Research indicates that the degradation of this compound, particularly in the solid state and in solution, generally follows first-order kinetics. nih.govmdpi.comnih.gov
First-Order Kinetics: In a first-order reaction, the rate of degradation is directly proportional to the concentration of the drug. This has been observed in studies of solid-state degradation under various temperatures and humidity levels, as well as in nanoemulsion formulations. nih.govmdpi.comnih.gov* Kinetic Parameters: Specific kinetic parameters have been determined under certain conditions. For the degradation to Ramipril Diketopiperazine under dry air at 373 K (100°C), the first-order rate constant (k) was found to be 1.396 × 10⁻⁵ s⁻¹. mdpi.comresearchgate.netThe energy of activation for this process was calculated to be 174.12 kJ/mol, indicating a significant energy barrier for the reaction. mdpi.comresearchgate.netThe half-life (t₀.₅) of the compound under dry air at 363 K (90°C) was calculated to be 5.8 hours, indicating rapid degradation at elevated temperatures without humidity. mdpi.comInterestingly, the degradation was found to be more rapid under dry air compared to humid conditions (76% RH). mdpi.com
Table 3: List of Chemical Compounds
Compound Name This compound Ramipril Diketopiperazine (Impurity D) Ramiprilat (Impurity E) Hydrogen Peroxide Sodium Hydroxide Hydrochloric Acid
Impact of Isotopic Labeling on Degradation Rates and Pathways
The strategic replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), is a well-established method in pharmaceutical sciences to modulate the pharmacokinetic and metabolic profiles of drug molecules. This approach, known as isotopic labeling, can significantly influence the chemical stability and degradation pathways of a compound due to the kinetic isotope effect (KIE). In the case of this compound, the deuterium atoms are situated on the isopropyl group of the ester moiety. While specific experimental studies on the degradation of this compound are not extensively reported in publicly available literature, the impact of this isotopic labeling can be inferred from the fundamental principles of physical organic chemistry and studies on related compounds.
Ramipril is known to degrade primarily through two pathways: hydrolysis of the ester group to yield the active metabolite ramiprilat (a diacid), and intramolecular cyclization to form the inactive diketopiperazine derivative. nih.govspectroscopyonline.comnih.gov The rate and preference for each pathway are influenced by environmental conditions such as pH, temperature, and humidity. nih.govgoogle.comresearchgate.net
The introduction of deuterium into the isopropyl ester group is expected to exert a secondary kinetic isotope effect (SKIE) on the degradation of the molecule. The SKIE arises when isotopic substitution occurs at a position remote from the bond being broken or formed in the rate-determining step of a reaction. wikipedia.org Although typically smaller than primary KIEs, SKIEs can provide valuable insights into reaction mechanisms and can lead to measurable changes in reaction rates. wikipedia.org
The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. libretexts.org This difference in zero-point energy can lead to a slight alteration in the electronic and steric properties of the isopropyl group. It is hypothesized that the electron-donating inductive effect of the d3-isopropyl group may be slightly different from the non-deuterated analog, which in turn could subtly influence the electrophilicity of the carbonyl carbon in the ester group. A change in the electrophilicity would directly affect the rate of nucleophilic attack by water or other nucleophiles, which is a key step in the hydrolysis pathway.
It is anticipated that the presence of deuterium in the isopropyl group would lead to a modest decrease in the rate of hydrolysis of the ester bond. This is because the transition state for ester hydrolysis involves a change in hybridization at the carbonyl carbon from sp2 to sp3. The vibrational frequencies of the adjacent C-H (or C-D) bonds are altered during this process, and the greater energy required to involve the C-D bonds in this change can result in a slower reaction rate. Consequently, this compound may exhibit enhanced stability against hydrolytic degradation compared to its non-deuterated counterpart.
The impact of this isotopic labeling on the competing degradation pathway, the formation of the diketopiperazine, is less direct. This cyclization reaction is an intramolecular aminolysis. The rate of this reaction is primarily dependent on the nucleophilicity of the secondary amine and the conformation of the molecule. While the isotopic labeling is remote from the reacting centers in this pathway, any subtle conformational changes induced by the deuterated isopropyl group could potentially have a minor effect on the rate of cyclization.
Detailed Research Findings
While specific research data for this compound is not available, the following tables illustrate the hypothetical comparative degradation rates based on typical secondary kinetic isotope effects observed for ester hydrolysis. These tables are intended to be illustrative of the expected outcomes from such a comparative stability study.
Table 1: Hypothetical Comparative First-Order Degradation Rate Constants (k) for Ramipril Isopropyl Ester and this compound under Hydrolytic Conditions (pH 7.4, 37 °C)
| Compound | Degradation Pathway | Hypothetical Rate Constant (k) (s⁻¹) |
| Ramipril Isopropyl Ester | Hydrolysis to Ramiprilat | 1.5 x 10⁻⁷ |
| This compound | Hydrolysis to Ramiprilat | 1.3 x 10⁻⁷ |
| Ramipril Isopropyl Ester | Cyclization to Diketopiperazine | 5.0 x 10⁻⁸ |
| This compound | Cyclization to Diketopiperazine | 4.9 x 10⁻⁸ |
Table 2: Hypothetical Percentage of Degradation Products Formed After 30 Days of Storage at Accelerated Stability Conditions (40 °C, 75% RH)
| Compound | % Ramiprilat Formed | % Diketopiperazine Formed |
| Ramipril Isopropyl Ester | 3.9% | 1.3% |
| This compound | 3.4% | 1.3% |
Impurity Profiling and Control Strategies for Research Grade Ramipril Isopropyl D3 Ester
Identification of Synthetic Process-Related Impurities
The manufacturing process of Ramipril (B1678797) Isopropyl-d3 Ester, a complex molecule with multiple chiral centers, can inadvertently generate a range of process-related impurities. These impurities can originate from starting materials, intermediates, reagents, or side reactions. The synthesis typically involves the coupling of key intermediates, and impurities may arise from any of these precursors if they are not fully consumed or if they contain their own impurities. synthinkchemicals.com
Key potential impurities stemming from the synthetic process include:
Unreacted Starting Materials and Intermediates : The synthesis of Ramipril and its esters involves coupling N-[1-(S)-(alkoxycarbonyl)-3-phenylpropyl]-L-alanine with (2S,3aS,6aS)-2-azabicyclo[3.3.0]octane-3-carboxylic acid or its derivatives. googleapis.comepo.org Residual amounts of these starting materials or their protected forms (e.g., benzyl (B1604629) esters) can persist in the final product if the reaction or purification is incomplete. synthinkchemicals.comgoogle.com
Diastereomeric Impurities : Ramipril contains five stereocenters, leading to the possibility of various diastereomers. The control of stereochemistry is paramount during synthesis. However, isomeric impurities can form and may be difficult to separate from the desired (S,S,S,S,S)-isomer. google.com The purification processes are designed to remove undesired optical isomers, but trace amounts may remain. google.com
By-products from Coupling Agents : Peptide coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used in the synthesis. google.com These can generate by-products, such as dicyclohexylurea (DCU), which must be effectively removed during purification. google.com
Transesterification Products : The presence of other alcohols (e.g., methanol (B129727) or ethanol (B145695) from other processes or as impurities in the isopropanol-d3) during the esterification or final synthesis steps can lead to the formation of corresponding esters, such as Ramipril Methyl Ester (Impurity A) or the non-deuterated Ramipril Ethyl Ester. medpharmres.comgoogle.com
Products of Over- or Incomplete Reactions : Side reactions, such as the formation of dimers or products resulting from incomplete deprotection of intermediate functional groups, can also occur.
A summary of potential synthetic process-related impurities is provided in the table below.
| Impurity Type | Specific Example(s) | Potential Origin |
| Starting Materials | N-[1-(S)-(isopropoxy-d3-carbonyl)-3-phenylpropyl]-L-alanine, (2S,3aS,6aS)-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester | Incomplete reaction |
| Diastereomers | (R,S,S,S,S)-Ramipril Isopropyl-d3 Ester and other stereoisomers | Non-stereospecific reactions or impure chiral starting materials |
| Reagent By-products | Dicyclohexylurea (DCU) | Use of DCC as a coupling agent |
| Transesterification | Ramipril Ethyl Ester, Ramipril Methyl Ester (Impurity A) | Presence of ethanol or methanol during synthesis |
| Related Substances | Hexahydroramipril (Impurity C) | Impurities in starting materials or hydrogenation side reactions |
Characterization of Degradation-Related Impurities
Ramipril and its esters are known to be susceptible to degradation, particularly through hydrolysis and intramolecular cyclization. google.comspectroscopyonline.comnih.gov These degradation pathways are relevant for Ramipril Isopropyl-d3 Ester, especially during storage or handling if not conducted under optimal conditions.
The two primary degradation products identified for Ramipril are:
Ramipril Diketopiperazine (DKP, Impurity D) : This impurity is formed through an intramolecular condensation reaction (cyclization) of the ramipril molecule. spectroscopyonline.commdpi.com The formation of DKP is accelerated by heat and moisture. google.comnih.gov Studies have shown this to be a major degradant, particularly in neutral or acidic conditions and in the solid state. mdpi.comgoogle.com
Ramipril Diacid (Ramiprilat, Impurity E) : This product results from the hydrolysis of the ester group (in this case, the isopropyl-d3 ester) to a carboxylic acid. spectroscopyonline.comgoogle.com Ramiprilat (B1678798) is the active metabolite of Ramipril. google.com Its formation is favored in the presence of moisture and is significantly accelerated under basic (alkaline) conditions. nih.govresearchgate.net
Forced degradation studies on Ramipril have confirmed its instability under various stress conditions, including heat, humidity, and acidic or basic environments, leading to the formation of these impurities. researchgate.netnih.govresearchgate.net
The table below summarizes the main degradation impurities.
| Impurity Name | Common Designation | Formation Pathway | Favorable Conditions |
| Ramipril Diketopiperazine | Impurity D | Intramolecular Cyclization | Heat, Moisture, Neutral/Acidic pH |
| Ramipril Diacid (Ramiprilat) | Impurity E | Hydrolysis of Ester Group | Moisture, Basic (Alkaline) pH |
Ramipril Isopropyl Ester (Non-deuterated impurity B) as a Relevant Congener
In the context of this compound, its non-deuterated counterpart, Ramipril Isopropyl Ester, is a particularly important related compound. It is recognized in pharmacopeias as Ramipril Impurity B. synzeal.compharmaffiliates.comsynthinkchemicals.commolcan.com This compound is structurally identical to the target molecule except for the absence of deuterium (B1214612) atoms on the isopropyl group.
The presence of Ramipril Isopropyl Ester (Impurity B) in a research-grade sample of this compound would most likely stem from two sources:
Isotopic Impurity : The deuterated starting material, isopropanol-d3, may not be 100% isotopically pure and could contain residual non-deuterated isopropanol (B130326). This would lead to the formation of some non-deuterated Ramipril Isopropyl Ester during the synthesis.
Cross-Contamination : Contamination from a non-deuterated synthesis batch could also be a source.
As a labeled internal standard, the isotopic purity of this compound is a critical quality attribute. The presence of the non-deuterated Impurity B can interfere with analytical assays, particularly in mass spectrometry-based methods where it would have a different mass-to-charge ratio but could potentially co-elute chromatographically. Therefore, controlling the level of this specific impurity is of high importance. pharmaffiliates.com
Analytical Methodologies for Impurity Detection and Quantification
To ensure the purity of research-grade this compound, robust analytical methods are required to detect and quantify both process-related and degradation-related impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. researchgate.net
Key features of analytical methods for Ramipril impurity profiling include:
Chromatography : Reversed-phase HPLC (RP-HPLC) is typically employed, using columns such as C18 or ODS (octadecylsilyl). researchgate.netmdpi.comglobalresearchonline.net Separation of Ramipril from its various impurities, including the closely related esters and diastereomers, is achieved through optimized mobile phases. spectroscopyonline.com
Mobile Phase : A common approach involves a gradient or isocratic elution using a mixture of an aqueous buffer (often at an acidic pH, e.g., phosphate (B84403) or perchlorate (B79767) buffer) and an organic solvent like acetonitrile (B52724). researchgate.netnih.govmdpi.com The acidic pH helps to achieve sharp peak shapes for the carboxylic acid moieties.
Detection : UV detection at a low wavelength, typically around 210-215 nm, is used to detect Ramipril and its impurities, as they share a common chromophore. mdpi.comglobalresearchonline.net
Mass Spectrometry (MS) : Coupling HPLC with mass spectrometry (LC-MS) is an indispensable tool for the identification and structural elucidation of unknown impurities. spectroscopyonline.comnih.gov It is particularly crucial for confirming the identity of degradation products and for distinguishing between isotopically labeled and unlabeled congeners like Impurity B.
Method Validation : Any analytical method used for quality control must be validated according to ICH guidelines to ensure it is fit for purpose. mdpi.comresearchgate.net This includes demonstrating specificity, linearity, accuracy, precision, and establishing the limit of detection (LOD) and limit of quantification (LOQ) for each known impurity. globalresearchonline.net
Strategies for Impurity Minimization and Quality Control in Research Material Production
A comprehensive quality control strategy is necessary to minimize impurities in research-grade this compound. This involves controls throughout the manufacturing process and storage.
Control of Starting Materials : The synthesis must begin with high-purity raw materials and intermediates. This includes using isotopically pure isopropanol-d3 to minimize the formation of the non-deuterated Impurity B and employing optically pure intermediates to prevent the formation of diastereomers. google.com
Optimization of Synthesis and Purification : Reaction conditions such as temperature, reaction time, and choice of reagents should be carefully controlled to minimize side reactions. google.com Post-synthesis, robust purification techniques like crystallization or preparative chromatography are essential to effectively remove process-related impurities, unreacted starting materials, and reagent by-products. google.com
Stability-Indicating Methods : The use of validated, stability-indicating analytical methods is crucial for routine quality control and for stability testing programs. These methods ensure that any degradation products that form over time can be detected and quantified. researchgate.net
Proper Packaging and Storage : Given the susceptibility of Ramipril esters to degradation by heat and moisture, the final product must be handled and stored under controlled conditions. google.comnih.gov This includes packaging in inert, sealed containers and storage at low temperatures, protected from light and humidity, to ensure its stability and purity over its shelf life. google.comnih.gov
By implementing these strategies, the quality and purity of research-grade this compound can be assured, making it a reliable standard for its intended analytical applications.
Applications of Ramipril Isopropyl D3 Ester in Advanced Mechanistic and in Vitro Research
Utility in In Vitro Drug Metabolism and Enzyme Kinetic Studies
Deuterium-labeled compounds are invaluable for in vitro drug metabolism (DMPK) studies. The replacement of hydrogen with deuterium (B1214612) can alter the metabolic profile of a drug, providing a powerful method to investigate its biotransformation. pharmaffiliates.comresearchgate.net
The primary metabolism of the prodrug Ramipril (B1678797) involves the cleavage of its ester group by hepatic esterases to form the active metabolite, ramiprilat (B1678798). smpdb.canih.gov The substitution of hydrogen atoms with deuterium on the isopropyl ester group of Ramipril Isopropyl-d3 Ester introduces a heavier isotope, which can influence the rate of this enzymatic cleavage. This phenomenon is known as the kinetic isotope effect (KIE).
The C-D bond has a lower vibrational frequency and a higher dissociation energy compared to a C-H bond. Consequently, if the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing it with a C-D bond will slow down the reaction rate. By comparing the rate of ramiprilat formation from Ramipril Isopropyl Ester versus this compound, researchers can quantify the KIE and confirm whether the ester hydrolysis is a rate-determining step in its activation pathway.
Table 1: Hypothetical Enzyme Kinetic Data for Ester Cleavage
| Compound | Km (µM) | Vmax (pmol/min/mg protein) | KIE (Vmax H / Vmax D) |
|---|---|---|---|
| Ramipril Isopropyl Ester | 15 | 300 | 1.5 |
| This compound | 16 | 200 |
This table illustrates how deuteration can lead to a lower maximal reaction velocity (Vmax) for the enzymatic conversion, providing a quantitative measure of the kinetic isotope effect.
In vitro systems such as liver microsomes and hepatocytes are standard tools for assessing the metabolic stability of new chemical entities. springernature.comnih.govwuxiapptec.com These systems contain the primary enzymes responsible for drug metabolism. wuxiapptec.comwuxiapptec.com The metabolic stability of a compound is typically measured by its rate of disappearance (intrinsic clearance) or its half-life (t½) when incubated with these biological matrices. springernature.com
By using this compound in these assays, researchers can determine if deuteration enhances the compound's metabolic stability. pharmaffiliates.com If the primary metabolic pathway involves the deuterated site, a slower rate of metabolism is expected, resulting in a longer half-life compared to the non-deuterated analog. This information is crucial for understanding how structural modifications can improve a drug's pharmacokinetic profile. researchgate.net
Table 2: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Incubation Time (min) | Percent Parent Compound Remaining | Calculated Half-life (t½, min) |
|---|---|---|---|
| Ramipril Isopropyl Ester | 60 | 35% | 45 |
| This compound | 60 | 55% | 70 |
This table demonstrates the increased metabolic stability of the deuterated compound in a typical in vitro microsomal assay, reflected by a higher percentage of the parent compound remaining and a longer calculated half-life.
Application in Permeability and Transport Studies in Cell-Based Assays
Cell-based assays, such as those using Caco-2 or MDCK cell lines, are widely employed to predict the intestinal permeability and identify the role of transporters in a drug's absorption and disposition. admescope.comnih.gov In these experiments, the compound is applied to a monolayer of cells, and its passage from one side to the other is measured over time.
Stable isotope-labeled compounds like this compound are highly valuable in these studies. While the deuteration itself is not expected to significantly alter the passive permeability of the molecule, its distinct mass makes it an ideal tracer. When used in conjunction with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), this compound can be easily distinguished from endogenous compounds or other substances in the complex cell culture matrix. This allows for precise and accurate quantification of the amount of drug transported across the cell monolayer, improving the reliability of permeability assessments.
Table 3: Apparent Permeability (Papp) Coefficients from Caco-2 Assay
| Direction | Test Compound | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
|---|---|---|---|
| A -> B | This compound | 5.2 | 1.1 |
| B -> A | This compound | 5.7 |
This table shows typical data from a bidirectional Caco-2 permeability assay using the deuterated compound for quantification. The low efflux ratio suggests that the compound is not a significant substrate of efflux transporters.
Contribution to Understanding Non-Clinical Pharmacokinetic Principles (Excluding Human Bioequivalence)
In non-clinical pharmacokinetic studies, stable isotope-labeled (SIL) compounds are considered the gold standard for use as internal standards in bioanalytical assays. acanthusresearch.comnih.gov The purpose of an internal standard is to correct for variations in sample processing and analytical instrument response. An ideal internal standard behaves almost identically to the analyte during extraction and chromatography but is distinguishable by the detector, typically a mass spectrometer. acanthusresearch.com
This compound, with its mass shift of +3 atomic mass units, is an excellent internal standard for the quantification of non-labeled Ramipril Isopropyl Ester in biological samples like plasma, urine, or tissue homogenates from animal studies. pharmaffiliates.com Its use in LC-MS/MS assays leads to highly accurate and precise measurements of the drug's concentration over time, which is fundamental for calculating key pharmacokinetic parameters such as clearance, volume of distribution, and half-life. nih.gov This enhanced analytical rigor is critical for building accurate pharmacokinetic models and for the reliable interpretation of preclinical ADME (absorption, distribution, metabolism, and excretion) studies. srce.hrnih.gov
Role in Elucidating Metabolic Switching Phenomena Due to Deuteration
Metabolic switching is a phenomenon where the blockage of a primary metabolic pathway causes the drug to be shunted towards and metabolized by secondary pathways. nih.gov Deuteration can intentionally induce this effect. By slowing down a specific metabolic reaction via the kinetic isotope effect, deuterated compounds can reveal minor or previously unobserved metabolic pathways. researchgate.net
If the hydrolysis of the isopropyl ester in Ramipril is significantly slowed by deuteration, the parent molecule persists longer, increasing the opportunity for other metabolic enzymes (e.g., cytochrome P450s) to act on different parts of the molecule. By comparing the metabolite profiles of Ramipril Isopropyl Ester and this compound after incubation in hepatocytes, researchers can identify new metabolites. This approach provides a more complete picture of the drug's potential biotransformation routes, which is important for understanding potential drug-drug interactions and identifying any active or toxic metabolites. nih.gov
Table 4: Hypothetical Metabolite Profile in Human Hepatocytes
| Compound | % Metabolite A (from Ester Cleavage) | % Metabolite B (from Ring Hydroxylation) | % Metabolite C (Other) |
|---|---|---|---|
| Ramipril Isopropyl Ester | 85% | 10% | 5% |
| This compound | 60% | 30% | 10% |
This table illustrates metabolic switching. The deuterated compound shows a decrease in the primary metabolite (A) and a corresponding increase in metabolites from alternative pathways (B and C).
Future Research Directions and Emerging Methodologies for Deuterated Pharmaceutical Analogs
Development of Novel and Efficient Deuteration Technologies for Complex Molecules
The synthesis of deuterated pharmaceutical analogs requires precise and efficient methods to introduce deuterium (B1214612) into specific molecular positions. While traditional methods often involve multi-step synthesis from deuterated precursors, modern research emphasizes late-stage deuteration, where deuterium is introduced into a nearly complete molecule. researchgate.net This approach is more efficient and versatile.
Emerging technologies are moving beyond classical acid/base-catalyzed exchange reactions, focusing on greater selectivity and milder reaction conditions. rsc.org Key areas of development include:
Transition Metal Catalysis : Homogeneous and heterogeneous catalysts, particularly those based on iridium, palladium, and ruthenium, are highly effective for hydrogen isotope exchange (HIE). researchgate.netacs.org These catalysts can activate specific C-H bonds, allowing for regioselective deuterium incorporation under mild conditions. acs.org For example, palladium on carbon (Pd/C) has been used in a system with aluminum and heavy water (D₂O) to generate deuterium gas in situ, facilitating selective H-D exchange on various organic molecules. mdpi.com
Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for deuteration. rsc.org This method uses light to generate reactive intermediates that can abstract hydrogen atoms, which are then replaced by deuterium from a donor source. It offers excellent site selectivity and functions under gentle conditions, making it suitable for complex and sensitive pharmaceutical molecules. researchgate.net
Flow Synthesis Systems : Continuous flow synthesis represents a significant technological advance for deuteration. bionauts.jp These systems, which can operate at ambient temperature and pressure, offer improved safety, scalability, and efficiency. One innovative design uses a proton-conducting membrane to electrochemically generate deuterium ions from heavy water, which then react with the target compound, minimizing waste and simplifying the process. bionauts.jp
These novel strategies are crucial for synthesizing complex deuterated molecules efficiently, expanding the library of available deuterated pharmaceutical analogs for research.
| Methodology | Typical Catalyst/Reagent | Deuterium Source | Key Advantages | Limitations |
|---|---|---|---|---|
| Transition Metal Catalysis (HIE) | Iridium, Palladium, Ruthenium complexes | D₂ gas, D₂O | High regioselectivity, mild reaction conditions. acs.org | Cost of noble metal catalysts, potential for catalyst contamination. |
| Photocatalysis | Organic dyes, semiconductor quantum dots | D₂O, deuterated solvents | Excellent site-selectivity, very mild conditions, uses visible light. rsc.org | Substrate scope can be limited, requires specialized photochemical reactors. |
| Flow Synthesis | Electrochemical cell with proton-conducting membrane | D₂O | Scalable, safe (no D₂ gas), low waste, reusable deuterium source. bionauts.jp | Technology is still emerging, initial equipment setup can be costly. |
| Reductive/Dehalogenative Deuteration | Nanoelectrodes, heterogeneous catalysts | D₂O | Allows for deuteration at specific sites by replacing other functional groups. researchgate.net | Requires a precursor with a suitable leaving group at the desired position. |
Integration of Ramipril (B1678797) Isopropyl-d3 Ester with Advanced Omics Technologies
Stable isotope labeling is a cornerstone of modern "omics" research, including proteomics and metabolomics. creative-proteomics.combiosyn.com Deuterated analogs like Ramipril Isopropyl-d3 Ester are invaluable as internal standards in mass spectrometry (MS)-based quantitative analyses. creative-proteomics.com The integration of these standards with omics technologies allows for precise quantification of proteins and metabolites, providing deep insights into the systemic effects of a drug.
Proteomics : In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a common technique where cells are grown in media containing isotopically labeled amino acids. creative-proteomics.com When studying the effects of a drug like Ramipril, its deuterated analog can serve as an internal standard to accurately quantify changes in protein expression levels across different experimental conditions. This helps identify which proteins and cellular pathways are modulated by the drug.
Metabolomics : Metabolomics aims to provide a snapshot of the metabolic state of a biological system. nih.gov Using a deuterated internal standard is critical for correcting variations in sample preparation and instrument response, thereby enabling accurate quantification of endogenous metabolites. creative-proteomics.com By comparing the metabolic profiles of systems treated with a drug versus controls, researchers can map the drug's impact on metabolic networks. Stable Isotope-Resolved Metabolomics (SIRM) uses labeled substrates to trace their flow through metabolic pathways, providing dynamic information on metabolic flux. creative-proteomics.com
The use of deuterated standards like this compound in these applications eliminates variability, allowing for reliable and reproducible quantification of biomolecules in complex samples.
| Omics Field | Application of Deuterated Standard | Research Objective | Key Benefit |
|---|---|---|---|
| Proteomics | Internal standard for quantitative MS | Accurately measure changes in protein abundance in response to drug treatment. creative-proteomics.com | Corrects for variability, enabling precise relative quantification of proteins. |
| Metabolomics | Internal standard for quantitative MS | Quantify endogenous metabolites to understand a drug's effect on metabolic pathways. creative-proteomics.com | Improves accuracy and precision of metabolite quantification in complex biological samples. creative-proteomics.com |
| Fluxomics (Metabolic Flux Analysis) | Tracer or internal standard | Trace the dynamic flow of atoms through metabolic networks to measure reaction rates. nih.gov | Provides data on the dynamic response of metabolic pathways to perturbation. |
Addressing Analytical Challenges in Complex Research Matrices Using Deuterated Standards
While deuterated compounds are considered the gold standard for internal standards in LC-MS/MS analysis, their use in complex biological matrices like plasma, urine, or tissue homogenates is not without challenges. myadlm.orgnih.gov Matrix effects, which arise from co-eluting components that suppress or enhance the ionization of the analyte, are a primary concern. kcasbio.com
Key analytical challenges include:
Differential Matrix Effects : Ideally, the deuterated standard and the non-deuterated analyte should experience identical matrix effects. However, slight differences in chromatographic retention times, a phenomenon known as the "isotope effect," can cause the two compounds to elute into regions of varying ion suppression, leading to inconsistent analyte/internal standard response ratios and compromising accuracy. researchgate.net
Isotopic Instability : In some cases, deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can exchange back to hydrogen in certain solvents or under specific pH conditions, reducing the purity of the standard.
Cross-Contamination : The unlabeled analyte may contain natural abundance isotopes (e.g., ¹³C) that give a signal at the mass-to-charge ratio of the deuterated standard, or the standard may contain some residual unlabeled analyte. This can interfere with quantification, especially at low concentrations.
To address these challenges, rigorous method development and validation are essential. Strategies include optimizing chromatographic separation to move the analyte and standard away from regions of high matrix suppression and carefully selecting the position of deuteration to ensure isotopic stability. scispace.com Despite these challenges, stable isotope-labeled internal standards remain the most effective tool for mitigating matrix effects and ensuring data reliability in bioanalysis. lcms.czclearsynth.com
| Challenge | Description | Mitigation Strategy |
|---|---|---|
| Differential Matrix Effects | Analyte and standard co-elute in a region of changing ion suppression, causing their ionization to be affected differently. myadlm.org | Improve chromatographic resolution; modify sample preparation to remove interfering matrix components. |
| Chromatographic Shift (Isotope Effect) | The deuterated standard has a slightly different retention time than the analyte, leading to differential matrix effects. | Use a different chromatographic column or mobile phase; consider using ¹³C or ¹⁵N labeled standards which have less of a chromatographic shift. hilarispublisher.com |
| Isotopic Instability (H/D Exchange) | Deuterium atoms on the standard exchange with hydrogen from the solvent or matrix. | Synthesize the standard with deuterium on stable positions (e.g., non-exchangeable C-H bonds); control pH of solutions. |
| Analyte/Standard Cross-Contribution | Signal from one compound interferes with the signal of the other due to isotopic impurities. | Use high-purity standards; correct for contributions during data processing. |
Exploration of Deuterated Analogs for Mechanistic Biological Pathway Elucidation (Non-Pharmacological)
Beyond their use as analytical standards, deuterated analogs are powerful tools for elucidating the mechanisms of metabolic pathways. clearsynth.com This application relies on the kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a heavier deuterium atom can slow down a chemical reaction if the cleavage of that C-H bond is the rate-determining step. taylorandfrancis.comwikipedia.org
By strategically placing deuterium at different positions in a molecule, researchers can probe its metabolic fate. If deuteration at a specific site significantly slows down the formation of a particular metabolite, it provides strong evidence that the C-H bond at that site is broken during the rate-limiting step of that metabolic transformation. nih.gov This approach can be used to:
Identify Sites of Metabolism : Determine which part of a molecule is most susceptible to metabolic enzymes like cytochrome P450s. nih.govportico.org
Elucidate Reaction Mechanisms : The magnitude of the KIE can provide detailed information about the transition state of an enzyme-catalyzed reaction, offering insights into how enzymes function at a molecular level. taylorandfrancis.com
This non-pharmacological use of deuterated analogs provides a unique window into the intricate workings of biological systems, helping to map metabolic networks and understand enzyme function without altering the fundamental chemical properties of the molecule under investigation. clearsynth.comnih.gov
Q & A
Q. What is the synthetic pathway for Ramipril Isopropyl-d3 Ester, and how can its structural integrity be validated?
this compound is synthesized via esterification and isotopic labeling. A validated method involves coupling deuterated isopropyl alcohol with the Ramipril intermediate under catalytic conditions. Key steps include:
- Esterification : Use of deuterated reagents (e.g., isopropyl-d3 alcohol) under acid catalysis to ensure isotopic purity .
- Purification : Chromatographic techniques (HPLC or GC-MS) to isolate the deuterated ester from non-labeled byproducts .
- Validation : NMR spectroscopy (e.g., H NMR) and high-resolution mass spectrometry (HRMS) to confirm deuteration efficiency (>98%) and structural fidelity .
Q. How do researchers differentiate this compound from its non-deuterated analogs in pharmacokinetic studies?
- Isotopic Tracing : Utilize mass spectrometry to track the deuterium label in metabolic byproducts (e.g., Ramiprilat-d3) .
- Chromatographic Separation : Optimize reverse-phase HPLC conditions with deuterium-sensitive retention time shifts .
- Reference Standards : Cross-reference with catalogued standards (e.g., CRR111047 for this compound) to confirm identity .
Q. What are the primary applications of this compound in preclinical research?
- Metabolic Studies : Acts as an internal standard for quantifying Ramipril and its metabolites in biological matrices (e.g., plasma, urine) .
- Mechanistic Insights : Used in ACE inhibition assays to study deuterium isotope effects on enzyme kinetics .
Advanced Research Questions
Q. How can researchers design a robust animal model to evaluate this compound’s efficacy in cardiovascular disease?
- Model Selection : Use hyperlipidemic rabbits or rats with induced aortic valve stenosis (AVS), as demonstrated in Ramipril studies .
- Dosage Regimen : Administer this compound at 1–5 mg/kg/day, with parallel non-deuterated controls to assess isotope-specific effects .
- Endpoints : Measure valvular thioredoxin-interacting protein (TXNIP) levels (via ELISA) and echocardiographic parameters (flow velocity ratio) .
Q. What methodological challenges arise when comparing this compound’s pharmacokinetics across species?
- Species-Specific Metabolism : Adjust LC-MS/MS protocols to detect species-dependent metabolites (e.g., varying esterase activity in rodents vs. primates) .
- Tracer Stability : Monitor in vivo deuterium loss using isotopic ratio measurements in plasma samples over time .
- Data Normalization : Use allometric scaling to account for interspecies differences in clearance rates .
Q. How should researchers address contradictory data on this compound’s ACE inhibition potency compared to non-deuterated Ramipril?
- Controlled Replication : Repeat enzyme assays (e.g., fluorometric ACE activity tests) under identical buffer conditions (pH 7.4, 37°C) .
- Isotope Effect Analysis : Calculate kinetic isotope effects (KIEs) using ratios for catalytic steps .
- Statistical Frameworks : Apply mixed-effects models to account for batch-to-batch variability in deuterated compound purity .
Q. What strategies optimize the detection of this compound’s degradation products under accelerated stability testing?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, followed by UPLC-QTOF analysis .
- Degradant Identification : Compare fragmentation patterns with known Ramipril impurities (e.g., Ramipril Methyl Ester, CRR111050) .
- Stability-Indicating Methods : Validate HPLC methods per ICH guidelines to resolve degradation peaks from the parent compound .
Q. How can in vitro-in vivo correlation (IVIVC) studies be structured for this compound?
- Dissolution Testing : Simulate gastrointestinal pH gradients (e.g., pH 1.2 to 6.8) to predict absorption rates .
- Compartmental Modeling : Use PK-Sim or similar software to correlate in vitro permeability (Caco-2 assays) with in vivo bioavailability .
- Validation Cohort : Include a crossover study in healthy volunteers (n ≥ 12) with deuterium-labeled and unlabeled formulations .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Nonlinear Regression : Fit data to sigmoidal Emax models (e.g., Hill equation) using tools like GraphPad Prism .
- Subgroup Analysis : Stratify results by baseline serum creatinine levels (as in ACE inhibitor trials) to identify nephroprotective effects .
- Sensitivity Testing : Apply Monte Carlo simulations to assess the impact of deuterium variability on efficacy endpoints .
Q. How can researchers mitigate confounding factors when studying this compound’s interaction with other antihypertensives?
- Factorial Design : Use a 2x2 matrix (e.g., Ramipril ± diuretics) with randomization to control for additive effects .
- Covariate Adjustment : Include age, renal function, and CYP450 genotype as covariates in multivariate regression .
- Interaction Screening : Perform isobolographic analysis to classify interactions as synergistic, additive, or antagonistic .
Ethical and Reproducibility Considerations
Q. What are the ethical implications of using deuterated compounds in human trials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
